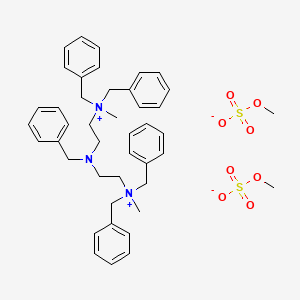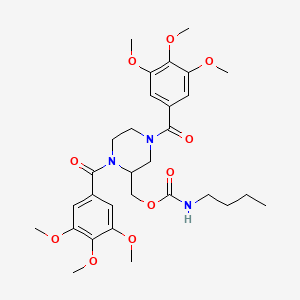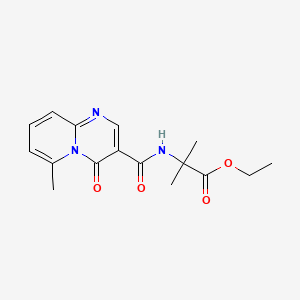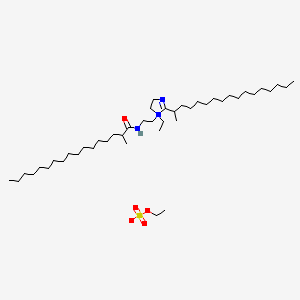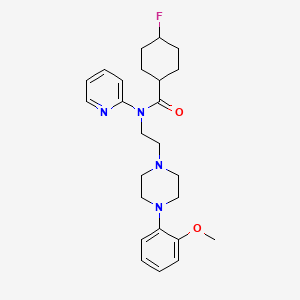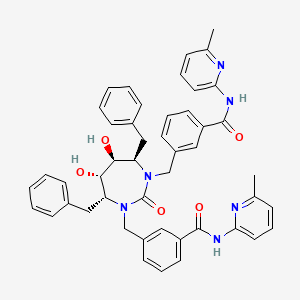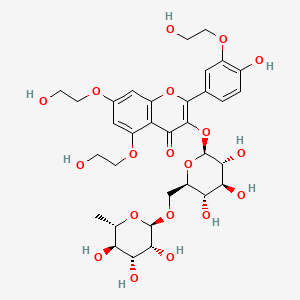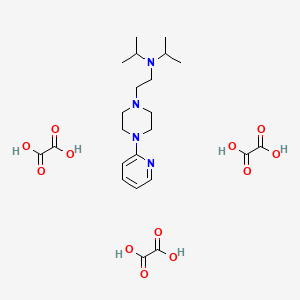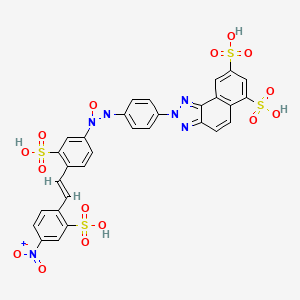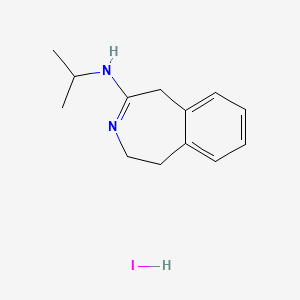
Antipyrine acetylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antipyrine acetylsalicylate is a compound formed by the combination of antipyrine and acetylsalicylic acid. Antipyrine, also known as phenazone, is an analgesic and antipyretic agent, while acetylsalicylic acid, commonly known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID). The combination of these two compounds results in a molecule that possesses the therapeutic properties of both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine acetylsalicylate involves the esterification of antipyrine with acetylsalicylic acid. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Antipyrine+Acetylsalicylic Acid→Antipyrine Acetylsalicylate+Water
In a laboratory setting, the reaction is carried out by mixing antipyrine and acetylsalicylic acid in the presence of an acid catalyst such as sulfuric acid. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Antipyrine acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water, leading to the formation of antipyrine and acetylsalicylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring of the antipyrine moiety.
Substitution: The acetyl group in acetylsalicylic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Hydrolysis: Antipyrine and acetylsalicylic acid.
Oxidation: Oxidized derivatives of antipyrine and acetylsalicylic acid.
Substitution: Substituted derivatives of acetylsalicylic acid.
Scientific Research Applications
Antipyrine acetylsalicylate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its combined analgesic and anti-inflammatory properties, making it a candidate for pain relief and anti-inflammatory treatments.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Antipyrine: An analgesic and antipyretic agent used for pain relief and fever reduction.
Acetylsalicylic Acid (Aspirin): A widely used NSAID with analgesic, antipyretic, and anti-inflammatory properties.
Paracetamol (Acetaminophen): An analgesic and antipyretic agent with a different mechanism of action compared to NSAIDs.
Uniqueness
Antipyrine acetylsalicylate is unique due to its combination of the therapeutic properties of both antipyrine and acetylsalicylic acid. This dual action makes it a versatile compound for pain relief and anti-inflammatory treatments. Unlike paracetamol, which primarily acts on the central nervous system, this compound also targets peripheral inflammation through COX inhibition.
Properties
| 569-84-6 | |
Molecular Formula |
C20H20N2O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H12N2O.C9H8O4/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-8H,1-2H3;2-5H,1H3,(H,11,12) |
InChI Key |
DXKXOTURGHVQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


